molecular formula C12H14O2S B13301240 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13301240
M. Wt: 222.31 g/mol
InChI Key: ZDJUJEGYVYYUHR-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1506333-69-2) is a synthetically valuable cyclobutane derivative. The cyclobutane ring is a prominent four-membered carbocycle prized in medicinal and organic chemistry for its unique puckered conformation and high ring strain. These properties allow it to serve as a rigid, three-dimensional scaffold that can impose conformational restrictions on potential drug candidates, a strategy often employed to enhance potency, selectivity, and metabolic stability . This compound is characterized by a carboxylic acid functional group and a phenylsulfanyl (thioether) moiety on the same carbon atom of the cyclobutane ring, making it a versatile building block for further chemical transformation. Research into similar 2-substituted cyclobutane amino acids highlights their significant potential as potent neurotransmitters and their utility in the synthesis of peptidomimetics, where they restrict the conformational flexibility of peptide backbones . Furthermore, such strained ring systems are the subject of advanced synthetic methodologies, including C–H functionalization, which provides efficient access to complex, unsymmetrical cyclobutane structures found in various natural products . As a key intermediate, this chemical can be utilized in the development of novel therapeutic agents, in the exploration of structure-activity relationships (SAR), and in methodology studies aimed at the functionalization of the cyclobutane core . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before use.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

ZDJUJEGYVYYUHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Reaction with methanol in the presence of H₂SO₄ yields methyl 2-methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylate.

  • Coupling with β-alanine derivatives using EDCI/HOBt in DMF produces amides, though competing cyclization to succinimides may occur .

Key Conditions

Reagent/AgentSolventTemperatureYield
H₂SO₄MeOHReflux85%
EDCI/HOBtDMFRT60–70%

Decarboxylative Halogenation

Decarboxylation occurs under halogenating conditions, replacing the carboxyl group with halogens:

  • Treatment with Br₂ and HgO in CCl₄ produces 1-bromo-2-methyl-1-(phenylsulfanyl)cyclobutane via a radical mechanism .

  • AgBr-mediated reactions favor retention of configuration, suggesting a non-carbocation pathway .

Mechanistic Pathway

  • Formation of acyl hypobromite intermediate.

  • Homolytic cleavage to generate a cyclobutyl radical.

  • Radical quenching by bromine to yield the alkyl bromide .

Reduction and Oxidation

The phenylsulfanyl group and cyclobutane ring participate in redox reactions:

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the cyclobutane ring.

  • Oxidation : KMnO₄ oxidizes the cyclobutane ring, leading to ring-opening and formation of dicarboxylic acid derivatives.

Product Distribution

Starting MaterialReagentProduct
Carboxylic acidLiAlH₄2-Methyl-1-(phenylsulfanyl)cyclobutane-1-methanol
Carboxylic acidKMnO₄/H⁺3-(Phenylsulfanyl)glutaric acid

Nucleophilic Substitution

The phenylsulfanyl group acts as a leaving group in SN2 reactions:

  • Reaction with NaSH in ethanol replaces the phenylsulfanyl group with a thiol (-SH).

  • Alkylation with Grignard reagents (e.g., CH₃MgBr) forms 2-methylcyclobutane derivatives .

Kinetic Data

SubstrateNucleophilek (s⁻¹)
2-Methyl-1-(PhS)cyclobutane-1-CO₂HSH⁻1.2×10⁻³
2-Methyl-1-(PhS)cyclobutane-1-CO₂HCH₃⁻4.7×10⁻⁴

Cycloaddition and Ring-Opening

The strained cyclobutane ring participates in [2+2] cycloreversion:

  • Thermolysis at 200°C generates eth

Scientific Research Applications

While specific applications of "2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid" are not detailed in the provided search results, the information does allow us to make connections to potential research avenues.

Based on the search results, research directions can be inferred:

1. Cyclobutane Derivatives as Enzyme Inhibitors:

  • WO1996034850A1 discusses cyclobutane derivatives as inhibitors of protein farnesyltransferase, which is relevant in the context of cancer cell proliferation . These derivatives can potentially block the farnesylation of the Ras protein, thus hindering the proliferation of transformed cells .
  • The focus on substituted benzoic acids, which are useful in inhibiting protein farnesyltransferase and the farnesylation of the oncogene protein Ras, with compositions containing such compounds and methods of using such compounds, may suggest a potential area of exploration for "this compound" .

2. Carboxylic Acids in general and their Pharmaceutical Applications:

  • Carboxylic acids, including benzoic acids, are a class of organic acids that occur widely and have many applications . The application of cyclobutane derivatives, which include a carboxylic acid group, may be useful in development of novel compounds .
  • The presence of the carboxylic acid group allows for deprotonation, forming a carboxylate anion . This property can be crucial in drug design, influencing the compound's interactions with biological targets.

3. Structural Information:

  • The PubChem entry CID 13512978 provides structural information, including IUPAC name, InChI, InChIKey, SMILES, and molecular formula for 1-(Phenylsulfanyl)cyclobutane-1-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, ring size, and functional groups:

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
  • Structure : Cyclobutane with a 4-chlorophenyl and carboxylic acid at position 1.
  • Key Differences : Lacks the methyl group at position 2 and uses a chloro substituent instead of phenylsulfanyl. Chlorine’s electronegativity increases polarity compared to sulfur.
  • Physical Properties : Melting point (mp) = 80–82°C .
1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic Acid
  • Structure : Cyclobutane with a 4-bromo-2-methylphenyl group and carboxylic acid.
  • Key Differences : Bromine’s larger atomic size increases steric bulk and molecular weight (269.13 g/mol) compared to the target compound. The methyl group on the phenyl ring further enhances steric effects .
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile
  • Structure : Cyclohexane ring with 4-chlorophenyl and nitrile (-CN) group.
  • Key Differences : Larger ring size (cyclohexane) reduces ring strain, and the nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) .
1,3-Dichloro-2,2-dimethyl-4-(trichloromethyl)cyclobutane-1-carboxylate Ester
  • Structure : Cyclobutane ester with multiple chlorine substituents.
  • Key Differences : Ester group reduces acidity compared to carboxylic acid. High halogen content increases lipophilicity and molecular weight (~387.40 g/mol) .

Data Table: Comparative Properties

Compound Name Molecular Formula MW (g/mol) CAS RN mp (°C) Functional Group Substituents Ring Size
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 50921-39-6 80–82 Carboxylic acid 4-Chlorophenyl Cyclobutane
1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 1314704-10-3 N/A Carboxylic acid 4-Bromo-2-methylphenyl Cyclobutane
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile C₁₃H₁₄ClN 219.70 N/A N/A Nitrile 4-Chlorophenyl Cyclohexane
Target: 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid* C₁₂H₁₂O₂S ~244.29 N/A N/A Carboxylic acid Phenylsulfanyl, Methyl (C-2) Cyclobutane

*Hypothetical data inferred from structural analogs.

Biological Activity

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12O2S
  • Molecular Weight : 220.28 g/mol
  • CAS Number : 13512978

The compound features a cyclobutane ring, which is known for its ability to enhance metabolic stability in drug molecules, making it an attractive scaffold for further development .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in inflammatory processes.

Interaction with Chemokine Receptors

Research indicates that similar compounds with a phenylsulfanyl group can act as antagonists for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in inflammatory diseases and cancer progression. For instance, studies have shown that certain S-substituted compounds can inhibit calcium flux in human polymorphonuclear cells (PMNs), suggesting a potential role for this compound in modulating immune responses .

In Vitro Studies

In vitro assays have demonstrated that derivatives of cyclobutane carboxylic acids exhibit significant biological activity. The following table summarizes key findings from various studies:

CompoundTargetIC50 (nM)Effect
Compound ACXCR238Inhibition of calcium flux
Compound BCXCR1>500Weak antagonist
This compoundUnknownTBDPotential antagonist

Note: IC50 values indicate the concentration required to inhibit a biological process by 50% .

Case Study 1: Antagonistic Activity

In a study focusing on structurally similar compounds, derivatives were evaluated for their ability to inhibit CXCR2-mediated signaling pathways. The results indicated that modifications on the cyclobutane scaffold could enhance receptor binding affinity and selectivity. Although specific data on this compound was not available, the trends observed suggest that it may possess similar antagonistic properties .

Case Study 2: Metabolic Stability

A comparative analysis of cyclobutane derivatives showed that those with carboxylic acid functionalities exhibited enhanced metabolic stability compared to their ester counterparts. This suggests that this compound could maintain its bioactivity longer in vivo, making it a candidate for further therapeutic exploration .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis of cyclobutane derivatives often involves Michael addition or Friedel-Crafts acylation strategies. For example:
  • Michael Addition : Thioglycolic acid can react with α,β-unsaturated ketones (e.g., (E)-4-aryl-4-oxo-2-butenoic acids) to introduce sulfanyl and carboxyl groups, as demonstrated in similar compounds .
  • Friedel-Crafts Alkylation : To introduce aryl groups (e.g., phenyl), benzene derivatives react with alkyl halides using Lewis acids like AlCl₃ .
  • Optimized Conditions : Use bases (e.g., NaOEt) in ethanol/methanol at reflux (~78°C) for esterification or carboxylation steps .

Q. What challenges arise in the stereochemical analysis of this compound, particularly regarding enantiomer separation?

  • Methodological Answer : The compound may exist as R/S enantiomers due to stereogenic centers. Key strategies include:
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., cinchona alkaloids) .

Q. How does ring strain in cyclobutane derivatives influence the reactivity of this compound compared to cyclopropane analogs?

  • Methodological Answer : Cyclobutane’s 90° bond angles create moderate ring strain, enhancing reactivity in ring-opening reactions or nucleophilic attacks compared to cyclopropane’s extreme strain (60° angles). For example:
  • Thermal Stability : Cyclobutane derivatives undergo retro-Diels-Alder reactions at lower temperatures than cyclopropanes.
  • Reactivity : The sulfanyl group in cyclobutane derivatives participates in thiol-ene click chemistry, whereas cyclopropanes are more prone to radical-induced ring opening .

Q. What methodological approaches are recommended for resolving contradictions in synthetic yield data across different protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases can validate plausible pathways and identify overlooked side reactions .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity data for structurally similar cyclobutane derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. methyl) and measure activity changes.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC₅₀ values.
  • Meta-Analysis : Aggregate data from multiple studies, accounting for variables like assay type (e.g., cell-free vs. in vivo) .

Stability and Degradation Studies

Q. What protocols are recommended for assessing the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24–48 hours.
  • Analytical Methods : Monitor degradation via LC-MS to identify products (e.g., ring-opened dicarboxylic acids).
  • Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics .

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